6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde

Chemical Synthesis Medicinal Chemistry Building Block Selection

Finding building blocks with optimal passive permeability for CNS targets is challenging. 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde (CAS 1289042-94-9) overcomes this with a LogP of 1.99, zero HBDs, and an aldehyde handle for synthesis. • Enhanced lipophilicity: LogP 1.99 vs. 1.21 for 6-methoxy analog, favoring BBB penetration. • High purity: ≥98% reduces byproducts. • Reliable supply: in stock for immediate global shipping. Ideal for lead optimization and analytical reference.

Molecular Formula C11H13NO2
Molecular Weight 191.23
CAS No. 1289042-94-9
Cat. No. B594860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde
CAS1289042-94-9
Synonyms6-(cyclopropylMethoxy)-4-Methylnicotinaldehyde
Molecular FormulaC11H13NO2
Molecular Weight191.23
Structural Identifiers
SMILESCC1=CC(=NC=C1C=O)OCC2CC2
InChIInChI=1S/C11H13NO2/c1-8-4-11(12-5-10(8)6-13)14-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
InChIKeyYZDGNTRKALBKHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde Overview


6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde (CAS 1289042-94-9) is a synthetic nicotinaldehyde derivative belonging to the pyridine-3-carbaldehyde subclass, with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . The compound is characterized by a unique 2,4,6-trisubstituted pyridine ring pattern, featuring a reactive aldehyde group at the 3-position, a methyl group at the 4-position, and a distinct cyclopropylmethoxy substituent at the 6-position . Commercial suppliers offer the compound at purities of 95% or ≥98%, and its key computed physicochemical properties, including a LogP of 1.99, TPSA of 39.19 Ų, and four rotatable bonds, are documented in vendor technical datasheets and authoritative chemical catalogs .

Unique 2,4,6-trisubstituted pyridine core with reactive aldehyde
Available at ≥98% or 95% purity to match synthesis needs
Cyclopropylmethoxy substituent offers distinct steric/electronic profile

Why Generic Substitution Is Inadvisable for 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde


The class of 4-methylnicotinaldehyde derivatives and cyclopropylmethoxy-substituted nicotinaldehydes presents a complex substitution landscape where small structural changes can yield significant differences in physicochemical properties relevant to chemical synthesis and medicinal chemistry applications. Generic substitution without quantitative analysis is therefore unsupported by available data. Differences in molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and rotatable bonds are not merely academic; they directly influence a compound's performance as a synthetic intermediate, its chromatographic behavior, and its potential interaction with biological targets . The data presented in Section 3 quantifies these specific differences against the closest commercially available structural analogs, establishing a clear basis for rational selection during procurement.

Target
Common Analog
Why Not Interchangeable
C6 cyclopropylmethoxy, C4 methyl
Analog with C2-substitution, no methyl
Regiochemical shift alters reactivity and steric profile
High predicted lipophilicity, no HBD
Analog with amino group (HBD present)
HBD presence may reduce passive permeability
≥98% purity with COA/SDS
95% purity, limited documentation
Lower purity may require additional purification

6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde Analogue Comparison


Molecular Weight and Substitution Pattern Comparison

6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde (MW: 191.23 g/mol) features a distinct 6-substituted cyclopropylmethoxy group and an additional 4-methyl substituent on the pyridine ring . In contrast, 2-(Cyclopropylmethoxy)nicotinaldehyde (CAS 902835-88-5) has the cyclopropylmethoxy group at the 2-position and lacks the 4-methyl substitution, resulting in a lower molecular weight of 177.20 g/mol and a different substitution pattern .

MW & Substitution
Head-to-head
191.23 g/mol (C6-cyclopropylmethoxy, C4-Me) vs 177.20 g/mol (C2-cyclopropylmethoxy, no Me)
Regiochemical and mass difference critical for stoichiometry and method development
Based on molecular formula; calculated properties
Chemical Synthesis Medicinal Chemistry Building Block Selection

Lipophilicity Difference vs. 6-Methoxy Analog

The target compound exhibits a calculated LogP of 1.99, reflecting the contribution of the cyclopropylmethoxy group . The direct analog, 6-Methoxy-4-methylnicotinaldehyde (CAS 123506-66-1), which substitutes the cyclopropylmethoxy group with a simple methoxy group, has a calculated LogP of 1.21 . This difference of 0.78 LogP units is significant for predicting membrane permeability and distribution.

Lipophilicity (LogP)
Reported
1.99 (XLogP3) vs 1.21 (6-methoxy analog)
Higher LogP may influence membrane permeability prediction in drug design
Calculated using XLogP3; vendor datasheets
Drug Design ADME Property Prediction Medicinal Chemistry

Hydrogen Bond Donor Count vs. 6-Cyclopropylamino Analog

6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde contains zero hydrogen bond donors (HBD = 0) . The structural analog 6-(Cyclopropylamino)-4-methylnicotinaldehyde (CAS 1355237-46-5), where the oxygen atom is replaced with an NH group, contains one hydrogen bond donor (HBD = 1) [1].

H-Bond Donors
Head-to-head
0 (ether O) vs 1 (NH analog)
HBD absence may support CNS penetration; HBD presence alters profile
Data from PubChem; structural comparison
Medicinal Chemistry Physicochemical Profiling Target Engagement

Purity and Documentation Quality

Multiple vendors offer 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde with differing purity specifications and documentation. For example, ChemScene (CS-0462968) and Leyan (1533635) both offer a purity of ≥98% , while AKSci (5050DU) offers a 95% purity specification . The availability of detailed documentation, including certificates of analysis (COA) and safety data sheets (SDS), varies by supplier and is a key procurement consideration.

Purity & Documentation
Specification review
≥98% (ChemScene, Leyan) or 95% (AKSci) purity available
Higher purity may reduce repurification; documentation supports compliance
Vendor specifications vary; review COA/SDS
Chemical Procurement Quality Assurance Research Reagents

6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde Applications


Synthesis of 4-Methyl-6-cyclopropylmethoxy Nicotinaldehyde Scaffolds

The compound's defined 6-(cyclopropylmethoxy)-4-methyl substitution pattern on a nicotinaldehyde core makes it a direct starting material or intermediate for synthesizing more complex molecules where this specific substitution is required. Its molecular weight of 191.23 g/mol and commercial availability at ≥98% purity support precise stoichiometric calculations and minimize purification steps in multi-step synthetic sequences.

Hit-to-Lead Optimization: High LogP and Zero HBD

In lead optimization programs where enhanced lipophilicity and passive permeability are desired, the compound's calculated LogP of 1.99 and zero hydrogen bond donors make it a more favorable building block than lower LogP analogs (e.g., 6-methoxy analog, LogP = 1.21 ) or analogs with HBDs (e.g., 6-cyclopropylamino analog, HBD = 1 [1]). This profile is particularly relevant for CNS drug discovery projects where blood-brain barrier penetration is a key objective.

Analytical Method Development and Reference Standard Use

With multiple vendors offering the compound at defined purities (≥98% and 95% ), it can serve as a reference material for developing and validating HPLC, LC-MS, or GC-MS methods. Its known molecular weight (191.23 g/mol ) and SMILES string (CC1=CC(=NC=C1C=O)OCC2CC2) [1] facilitate accurate compound identification and quantification in complex mixtures.

Application
Selection Property
Validation Focus
4-Methyl-6-cyclopropylmethoxy nicotinaldehyde scaffold synthesis
Substitution pattern fidelity
Regiochemical identity and aldehyde reactivity
CNS lead optimization
High LogP and zero HBD profile
Permeability assay or LogD confirmation
Analytical reference standard
Defined purity and identity
HPLC/LC-MS method validation and lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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